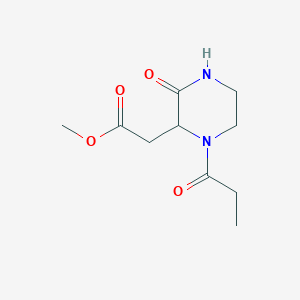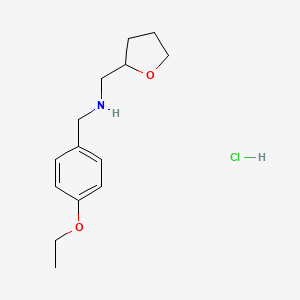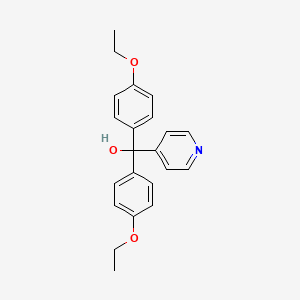
methyl (3-oxo-1-propionyl-2-piperazinyl)acetate
説明
Methyl (3-oxo-1-propionyl-2-piperazinyl)acetate, commonly known as MPPA, is a chemical compound with a molecular formula of C11H16N2O4. It is a derivative of piperazine and has been extensively studied for its therapeutic potential in various diseases. MPAA is synthesized through a multistep process that involves the reaction between piperazine and ethyl acetoacetate.
作用機序
The mechanism of action of MPAA is not fully understood. However, it has been suggested that MPAA exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MPAA has also been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
MPAA has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. MPAA has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix and the invasion of cancer cells. MPAA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor.
実験室実験の利点と制限
MPAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. MPAA has been shown to possess a broad spectrum of activity against various diseases, which makes it a promising candidate for drug development. However, there are also some limitations to the use of MPAA in lab experiments. MPAA is a relatively unstable compound that can undergo hydrolysis and oxidation. It also has poor solubility in water, which can limit its bioavailability.
将来の方向性
MPAA has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. One of the future directions for MPAA is to develop analogs with improved pharmacological properties. Another direction is to investigate the synergistic effects of MPAA with other anticancer agents. MPAA has also been shown to possess immunomodulatory properties, which makes it a promising candidate for immunotherapy. Further research is needed to evaluate the safety and efficacy of MPAA in clinical trials.
Conclusion
In conclusion, MPAA is a chemical compound with a broad spectrum of activity against various diseases. It has been extensively studied for its therapeutic potential in cancer, fungal infections, and viral infections. MPAA exerts its antitumor activity by inhibiting the activity of HDACs and DNA topoisomerase II. MPAA has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and inhibition of angiogenesis. MPAA has several advantages for lab experiments, but also has some limitations. Future research is needed to evaluate the potential of MPAA as a therapeutic agent.
科学的研究の応用
MPAA has been extensively studied for its therapeutic potential in various diseases. It has been found to possess antitumor, antifungal, and antiviral properties. MPAA has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. MPAA has been shown to inhibit the replication of herpes simplex virus type 1 and 2.
特性
IUPAC Name |
methyl 2-(3-oxo-1-propanoylpiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-8(13)12-5-4-11-10(15)7(12)6-9(14)16-2/h7H,3-6H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAWEWFLIOWNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNC(=O)C1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B4136484.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4136489.png)
![2-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(2-methylphenyl)-5-nitrobenzamide](/img/structure/B4136490.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4136501.png)
![1-(methoxymethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B4136503.png)
![9-(2-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4136518.png)

![N-(1-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide](/img/structure/B4136526.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4136543.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B4136551.png)
![2-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4136553.png)
![N-(2-methylphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4136558.png)
